N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
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Overview
Description
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a complex organic compound that features an imidazole ring, a chlorophenyl group, and a thieno[3,4-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves multiple steps:
Formation of the Imidazole Derivative: The imidazole ring can be synthesized through the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes or ketones.
Synthesis of the Thieno[3,4-c]pyrazole Moiety: This involves cyclization reactions starting from suitable precursors such as 4-chlorophenyl derivatives.
Coupling Reaction: The final step involves the coupling of the imidazole derivative with the thieno[3,4-c]pyrazole moiety using oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced thieno[3,4-c]pyrazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the thieno[3,4-c]pyrazole moiety can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring structure and exhibit antimicrobial properties.
Thieno[3,4-c]pyrazole Derivatives: Compounds such as thienopyrazole-based kinase inhibitors are similar in structure and are studied for their anticancer activities.
Uniqueness
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is unique due to its combination of the imidazole ring, chlorophenyl group, and thieno[3,4-c]pyrazole moiety. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2S/c20-13-2-4-14(5-3-13)26-17(15-10-29-11-16(15)24-26)23-19(28)18(27)22-6-1-8-25-9-7-21-12-25/h2-5,7,9,12H,1,6,8,10-11H2,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJWVJGKBXRTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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